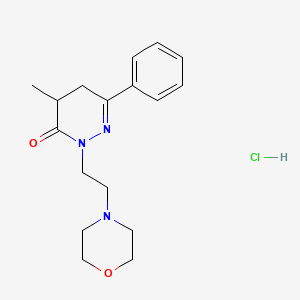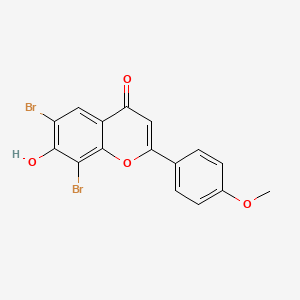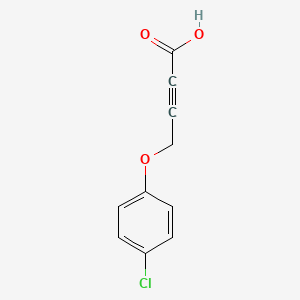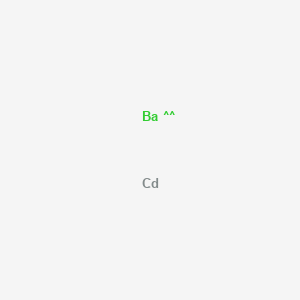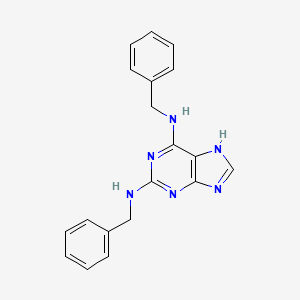
1,3-Dibromo-1-phenyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-1-phenyl-2-butanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-1-phenyl-2-butanone can be synthesized through the bromination of 1-phenyl-2-butanone. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under mild conditions, often at room temperature, to achieve high yields. The reaction mechanism involves the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the dibrominated product .
Industrial Production Methods:
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
1,3-Dibromo-1-phenyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl butanones.
Reduction: Formation of 1,3-dibromo-1-phenyl-2-butanol.
Oxidation: Formation of 1,3-dibromo-1-phenyl-2-butanoic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-1-phenyl-2-butanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-1-phenyl-2-butanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The carbonyl group can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the phenyl group, which stabilize the transition states during reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-2-butanone: Similar structure but lacks the phenyl group.
1-Bromo-2-butanone: Contains only one bromine atom and lacks the phenyl group.
1,3-Dichloro-1-phenyl-2-butanone: Similar structure but with chlorine atoms instead of bromine.
Uniqueness:
1,3-Dibromo-1-phenyl-2-butanone is unique due to the presence of both bromine atoms and a phenyl group, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
38651-07-9 |
|---|---|
Molekularformel |
C10H10Br2O |
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
1,3-dibromo-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI-Schlüssel |
VDAIYBORWCEBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(C1=CC=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



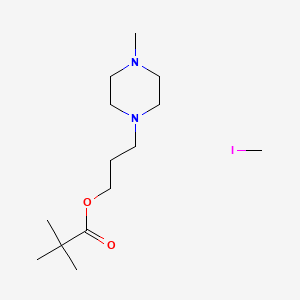
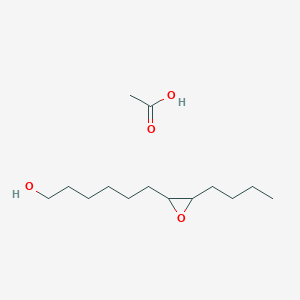
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
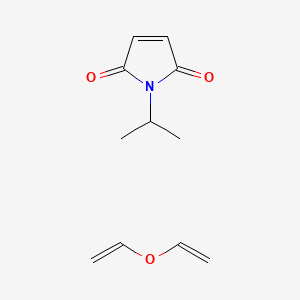
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
